Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate
Description
Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclopentyl group, and a 4-methylpyridin-2-yl group attached to a carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-9-10-17-14(11-12)18(13-7-5-6-8-13)15(19)20-16(2,3)4/h9-11,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAOJTICIMGSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2CCCC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-cyclopentyl-N-(4-methylpyridin-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate can undergo oxidation reactions, particularly at the 4-methylpyridin-2-yl group, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: N-oxides of the 4-methylpyridin-2-yl group.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and other carbamate derivatives.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites and mechanisms of various enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features make it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways and cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
- Tert-butyl N-cyclopentyl-N-(4-methoxypyridin-2-yl)carbamate
- Tert-butyl N-cyclopentyl-N-(4-chloropyridin-2-yl)carbamate
- Tert-butyl N-cyclopentyl-N-(4-bromopyridin-2-yl)carbamate
Comparison: Tert-butyl N-cyclopentyl-N-(4-methylpyridin-2-yl)carbamate is unique due to the presence of the 4-methylpyridin-2-yl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents on the pyridine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
